molecular formula C8H12N2O2 B13554691 (2R)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol

(2R)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol

Cat. No.: B13554691
M. Wt: 168.19 g/mol
InChI Key: WCZDLXYDSXKCTE-ZETCQYMHSA-N
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Description

(2R)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol is a chiral compound with a specific stereochemistry at the second carbon atom This compound features an amino group, a methoxy-substituted pyridine ring, and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxypyridine and a suitable chiral amine.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a nucleophilic substitution reaction.

    Reduction: The intermediate is then subjected to reduction conditions to introduce the amino group.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow reactors and automated purification systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the amino group or other functional groups.

    Substitution: The methoxy group on the pyridine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

(2R)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral ligand in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacophore in medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-2-(2-hydroxypyridin-3-yl)ethan-1-ol: Similar structure but with a hydroxyl group instead of a methoxy group.

    (2R)-2-amino-2-(2-chloropyridin-3-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of a methoxy group.

    (2R)-2-amino-2-(2-methylpyridin-3-yl)ethan-1-ol: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

The uniqueness of (2R)-2-amino-2-(2-methoxypyridin-3-yl)ethan-1-ol lies in its specific stereochemistry and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

(2R)-2-amino-2-(2-methoxypyridin-3-yl)ethanol

InChI

InChI=1S/C8H12N2O2/c1-12-8-6(7(9)5-11)3-2-4-10-8/h2-4,7,11H,5,9H2,1H3/t7-/m0/s1

InChI Key

WCZDLXYDSXKCTE-ZETCQYMHSA-N

Isomeric SMILES

COC1=C(C=CC=N1)[C@H](CO)N

Canonical SMILES

COC1=C(C=CC=N1)C(CO)N

Origin of Product

United States

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